2-Methoxy-5-methylpyridine-3-boronic acid
Overview
Description
2-Methoxy-5-methylpyridine-3-boronic acid is an organic compound with the molecular formula C7H10BNO3 and a molecular weight of 166.97 g/mol . This compound is a boronic acid derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . It is characterized by the presence of a boronic acid group attached to a pyridine ring, which is substituted with methoxy and methyl groups.
Preparation Methods
The synthesis of 2-Methoxy-5-methylpyridine-3-boronic acid typically involves the reaction of 2-methoxy-5-methylpyridine with a boron-containing reagent. One common method is the use of boronic esters as intermediates, which can be prepared through the reaction of the pyridine derivative with a boronic acid or boronate ester under suitable conditions . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Chemical Reactions Analysis
2-Methoxy-5-methylpyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate under certain conditions.
Substitution: The methoxy and methyl groups on the pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
2-Methoxy-5-methylpyridine-3-boronic acid has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: This compound is used in the development of pharmaceuticals, where it serves as an intermediate in the synthesis of biologically active molecules.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boronic ester linkages.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylpyridine-3-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide reactant. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in this process are primarily related to the catalytic cycle of the palladium complex.
Comparison with Similar Compounds
2-Methoxy-5-methylpyridine-3-boronic acid can be compared with other similar boronic acid derivatives, such as:
2-Methoxy-5-pyridineboronic acid: This compound lacks the methyl group on the pyridine ring, which can affect its reactivity and the types of reactions it undergoes.
5-Methylpyridine-3-boronic acid: This compound lacks the methoxy group, which can influence its solubility and the stability of the boronic acid group.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic and steric effects that can be advantageous in certain synthetic applications .
Properties
IUPAC Name |
(2-methoxy-5-methylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-3-6(8(10)11)7(12-2)9-4-5/h3-4,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIYALHHVMIETQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376753 | |
Record name | 2-Methoxy-5-methylpyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029654-27-0 | |
Record name | B-(2-Methoxy-5-methyl-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1029654-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-methylpyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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